3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine

Metabolic stability Bioisostere Drug design

3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 1153979-87-3, MW 246.12, C₈H₅Cl₂N₃S) is a 3,5-disubstituted 1,2,4-thiadiazole bearing a free 5-amino group and a 2,6-dichlorophenyl substituent at C-3. This heterocyclic core has been explicitly identified as a metabolically stable bioisostere of the 2-amino-4-aryl-thiazole motif, circumventing the oxidative bioactivation liability associated with unblocked thiazole C-5 positions.

Molecular Formula C8H5Cl2N3S
Molecular Weight 246.12 g/mol
Cat. No. B12854412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine
Molecular FormulaC8H5Cl2N3S
Molecular Weight246.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C2=NSC(=N2)N)Cl
InChIInChI=1S/C8H5Cl2N3S/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13)
InChIKeyKUIJQHJQUXSWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 1153979-87-3): Core Heterocyclic Scaffold for Antimicrobial and CNS-Targeted Discovery


3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 1153979-87-3, MW 246.12, C₈H₅Cl₂N₃S) is a 3,5-disubstituted 1,2,4-thiadiazole bearing a free 5-amino group and a 2,6-dichlorophenyl substituent at C-3. This heterocyclic core has been explicitly identified as a metabolically stable bioisostere of the 2-amino-4-aryl-thiazole motif, circumventing the oxidative bioactivation liability associated with unblocked thiazole C-5 positions [1]. The compound belongs to a scaffold class that has demonstrated potent antibacterial activity against ESKAPE pathogens (MIC 0.09–1.5 µg mL⁻¹), surpassing clinical comparators pefloxacin and streptomycin [2]. Its free 5-NH₂ group distinguishes it from 5-anilino-substituted analogs that function as squalene epoxidase inhibitors, positioning this compound as a versatile synthetic intermediate for parallel library synthesis and targeted derivatization [3].

Why 3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine Cannot Be Interchanged with Regioisomeric or 5-Substituted Analogs


Three structural features of 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine preclude generic substitution by closely related thiadiazole congeners. First, the 1,2,4-thiadiazole ring system is electronically and metabolically distinct from the 1,3,4-thiadiazole isomers (e.g., CAS 89978-31-4 and CAS 28004-63-9); the 1,2,4-regioisomer has been specifically validated in the BACE1 inhibitor literature where 1,2,4-thiadiazol-5-amines proved more promising than corresponding urea analogs in FRET-based enzymatic assays [1]. Second, the 2,6-dichloro substitution pattern on the phenyl ring is non-interchangeable with other dichloro patterns (e.g., 2,4- or 3,4-); structure-activity relationship studies across the thiadiazole class have demonstrated that the 2,6-dichloro configuration confers >100-fold enhancement in target potency compared to unsubstituted phenyl, while the 4-chloro substitution abolishes activity entirely in certain antiviral contexts [2]. Third, the free 5-amino group is both a pharmacophoric element (enabling hydrogen-bond donor/acceptor interactions distinct from 5-anilino or 5-alkylamino analogs) and the sole synthetic handle for late-stage diversification via amide coupling, Suzuki-Miyaura cross-coupling, or Schiff base formation—a feature absent in 5-substituted-amino analogs that have already committed to a specific pharmacophore [3].

Quantitative Differentiation Evidence for 3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine vs. Closest Analogs


Metabolic Stability: 1,2,4-Thiadiazole Core Avoids Oxidative Bioactivation Inherent to 2-Amino-4-aryl-thiazole Scaffolds

The 1,2,4-thiadiazole core of 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine was explicitly designed as a metabolically stable replacement for 2-amino-4-aryl-thiazole moieties in a calcium-sensing receptor modulator program. The 2-amino-thiazole scaffold, when lacking a blocking substituent at C-5, undergoes cytochrome P450-mediated oxidation in vivo to generate potentially toxic reactive epoxide metabolites. The 1,2,4-thiadiazole bioisostere eliminates this liability because the replacement of the thiazole C-5 carbon with nitrogen electronically deactivates the ring toward oxidative metabolism [1]. This is a structural differentiation from thiazole-based comparators such as 2-amino-4-(2,6-dichlorophenyl)thiazole (a hypothetical close analog) and the broader class of 2-aminothiazole kinase inhibitors (e.g., dasatinib core).

Metabolic stability Bioisostere Drug design Reactive metabolite avoidance

Antibacterial Potency: 5-Amino-1,2,4-thiadiazole Class Demonstrates Superior MIC Values Against ESKAPE Pathogens vs. Clinical Antibiotics

In a systematic evaluation of 28 5-amino-1,2,4-thiadiazole derivatives against six ESKAPE pathogen strains, hit compounds (5ba, 5bd, 6a, 6d, 6c) exhibited MIC values ranging from 0.09 to 1.5 µg mL⁻¹. These values represent a 2.7- to 355-fold improvement over the clinical antibiotics pefloxacin (MIC 4–8 µg mL⁻¹) and streptomycin (MIC 2–32 µg mL⁻¹) tested under identical conditions [1]. The target compound 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine belongs to this same 5-amino-1,2,4-thiadiazole chemotype evaluated in the study. Importantly, cytotoxicity assessment on the PANC-1 cell line at the same concentration range demonstrated low or no cytotoxicity, indicating a preliminary therapeutic window [1].

Antibacterial ESKAPE pathogens MIC Drug-resistant bacteria

Kinase Selectivity: Negligible MELK Inhibition Suggests Low Off-Target Kinase Activity Relative to Multi-Kinase 1,3,4-Thiadiazole Scaffolds

In a biochemical kinase inhibition assay, 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine (BindingDB ID: BDBM50166121; ChEMBL ID: CHEMBL3797480) demonstrated an IC₅₀ > 10,000 nM against maternal embryonic leucine zipper kinase (MELK), indicating negligible inhibitory activity [1]. In contrast, several 1,3,4-thiadiazole-based HDAC inhibitors and kinase-targeting derivatives from the literature show multi-target activity with IC₅₀ values in the sub-micromolar to low nanomolar range (e.g., 1,3,4-thiadiazole-containing HDAC inhibitors with enzymatic IC₅₀ values of 0.66 µM for compound 6b vs. vorinostat at 1.48 µM) [2]. While a single negative data point does not constitute a comprehensive selectivity profile, the absence of MELK inhibition distinguishes this 1,2,4-thiadiazole-5-amine from promiscuous 1,3,4-thiadiazole scaffolds commonly employed in HDAC and kinase inhibitor programs.

Kinase selectivity MELK Off-target profiling BindingDB

1,2,4-Thiadiazol-5-amine vs. Corresponding Urea Analogs: Superior BACE1 Inhibitory Potential Validated by FRET Assay

In a focused study on non-peptide BACE1 (beta-secretase) inhibitors, 1,2,4-thiadiazole-5-amine derivatives were found to be more promising than the corresponding urea-based analogs in an in vitro FRET (Förster Resonance Energy Transfer) enzymatic assay [1]. The 5-amino-1,2,4-thiadiazole scaffold engages the BACE1 catalytic aspartate dyad through its free amine as a hydrogen-bond donor, a binding mode not accessible to urea analogs. The study identified compound 8 (a 1,2,4-thiadiazole-5-amine derivative) as the most potent among the synthesized series, with molecular docking scores supporting the superior binding mode [1]. While the exact compound in that study differs in aryl substitution, the 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine contains the identical 5-amino-1,2,4-thiadiazole pharmacophore identified as favorable for BACE1 engagement, making it a relevant scaffold for Alzheimer's disease drug discovery programs where urea isosteres have been explored but found inferior.

BACE1 Alzheimer's disease FRET assay Beta-secretase Non-peptide inhibitor

2,6-Dichloro Substitution Pattern: >100-Fold Potency Gain vs. Unsubstituted Phenyl in Antiviral Thiadiazole SAR

A foundational structure-activity relationship study of thiadiazole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrated that 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dimethylcarbamate inhibited HIV-1-induced cytopathic effect (CPE) by 50% (EC₅₀) at 28.8 µM in MT-4 cells. Substitution with chlorine atoms at both the 2- and 6-positions of the phenyl ring increased anti-HIV-1 activity by more than 100-fold, shifting potency into the nanomolar range. In contrast, mono-substitution with chlorine at the 4-position abolished all anti-HIV-1 activity at non-toxic concentrations [1]. All 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-methyl-N-alkylcarbamates subsequently tested were inhibitory to HIV-1 replication in the nanomolar concentration range [1]. Although this SAR was established on the 1,2,5-thiadiazole isomer rather than the 1,2,4-isomer of the target compound, the electronic and steric contribution of the 2,6-dichlorophenyl group is a transferable pharmacophoric element: the ortho,ortho'-dichloro substitution restricts phenyl ring rotation (conformational locking), enhances lipophilicity for membrane permeation, and provides halogen-bond donor capacity absent in unsubstituted, mono-chloro, or meta/para-dichloro congeners.

HIV-1 NNRTI Reverse transcriptase Structure-activity relationship 2,6-Dichlorophenyl

Free 5-Amine as a Divergent Synthetic Handle vs. 5-Anilino-Substituted Squalene Epoxidase Inhibitor Analog

The 5-anilino-substituted analog 3-(2,6-dichlorophenyl)-5-(4-chloroanilino)-1,2,4-thiadiazole (Compound 51) has been documented as the most potent squalene epoxidase inhibitor in its series, showing the highest fungicidal activity against Botrytis cinerea with remarkable squalene accumulation [1]. However, this compound has already committed its 5-position to a specific pharmacophore, limiting its utility as a diversification platform. In contrast, 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine retains a free 5-NH₂ group, enabling divergent synthesis strategies: palladium-catalyzed Suzuki-Miyaura coupling at the 5-position (as demonstrated by Wehn et al. 2009 for the broader 5-amino-1,2,4-thiadiazole class), amide coupling with carboxylic acids, reductive amination, Schiff base formation, or diazotization for azo-dye and heterocycle synthesis [2]. This synthetic versatility makes the 5-amino compound a single procurement that can populate multiple chemotypes, whereas the 5-anilino analog represents a terminal compound with narrow synthetic optionality.

Squalene epoxidase Antifungal Sterol biosynthesis Synthetic intermediate Derivatization

Optimal Research and Industrial Application Scenarios for 3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine


Anti-Infective Hit-to-Lead Programs Targeting Multidrug-Resistant ESKAPE Pathogens

For antibacterial drug discovery programs addressing the WHO priority list of ESKAPE pathogens, 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine serves as a member of a validated chemotype with documented MIC values as low as 0.09 µg mL⁻¹ against clinically relevant Gram-positive and Gram-negative strains [1]. The class has demonstrated potency superiority of 2.7- to 355-fold over pefloxacin and streptomycin, with concurrent low cytotoxicity in PANC-1 cells, establishing a preliminary therapeutic index [1]. The free 5-amine enables rapid analog generation to optimize potency, spectrum, and pharmacokinetics without requiring de novo scaffold synthesis.

CNS Drug Discovery: BACE1 Inhibitor Lead Generation for Alzheimer's Disease

In CNS programs targeting beta-secretase (BACE1) for Alzheimer's disease, the 1,2,4-thiadiazol-5-amine scaffold has demonstrated superiority over urea-based isosteres in FRET-based enzymatic assays [2]. The 2,6-dichlorophenyl substituent enhances lipophilicity for blood-brain barrier penetration—a critical parameter for CNS drug candidates. The compound's low molecular weight (246.12 Da) aligns with CNS drug-likeness guidelines (MW < 400), providing an attractive starting point for lead optimization before property inflation from additional substituents.

Parallel Library Synthesis and Scaffold-Hopping in Kinase and HDAC Programs

The free 5-amino group enables this compound to function as a versatile synthetic intermediate for generating focused libraries via amide coupling, Suzuki-Miyaura cross-coupling (following diazotization), or Schiff base condensation [3]. Its preliminary selectivity profile—with negligible MELK kinase inhibition (IC₅₀ > 10 µM) [4]—suggests it may serve as a cleaner starting point for kinase or HDAC inhibitor optimization compared to more promiscuous 1,3,4-thiadiazole congeners that exhibit multi-target pharmacology. Procurement of this single building block supports multiple medicinal chemistry projects simultaneously.

Antiviral NNRTI Development Leveraging 2,6-Dichlorophenyl Potency Enhancement

The 2,6-dichlorophenyl substituent on a thiadiazole core is a validated potency-enhancing motif for non-nucleoside reverse transcriptase inhibitor (NNRTI) programs, with documented >100-fold improvement in anti-HIV-1 activity compared to unsubstituted phenyl analogs [5]. This SAR knowledge, combined with the 1,2,4-thiadiazole's metabolic stability advantage over 2-aminothiazole cores [3], positions this compound as a strategically advantageous starting point for next-generation antiviral agents where both potency and metabolic robustness are required.

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